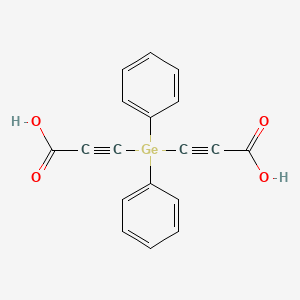
3,3'-(Diphenylgermanediyl)di(prop-2-ynoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and prop-2-ynoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) typically involves the reaction of diphenylgermanium dichloride with prop-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium-containing oxides.
Reduction: Reduction reactions can convert the compound into germanium hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Germanium hydrides and reduced carboxylic acids.
Substitution: Substituted phenyl derivatives and various functionalized germanium compounds.
Wissenschaftliche Forschungsanwendungen
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity.
Diphenylgermanium dichloride: A precursor used in the synthesis of 3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid).
Phenylpropiolic acid: Another acetylenic acid with phenyl groups, similar in structure but lacking germanium.
Uniqueness
3,3’-(Diphenylgermanediyl)di(prop-2-ynoic acid) is unique due to the presence of germanium atoms, which impart distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
62753-82-6 |
|---|---|
Molekularformel |
C18H12GeO4 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
3-[2-carboxyethynyl(diphenyl)germyl]prop-2-ynoic acid |
InChI |
InChI=1S/C18H12GeO4/c20-17(21)11-13-19(14-12-18(22)23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,(H,20,21)(H,22,23) |
InChI-Schlüssel |
YKFBDHMXZIQDEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge](C#CC(=O)O)(C#CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)

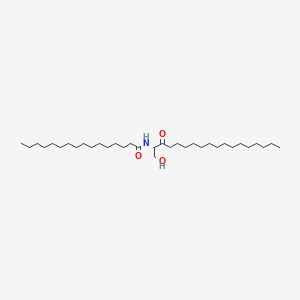
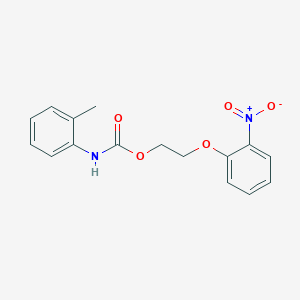

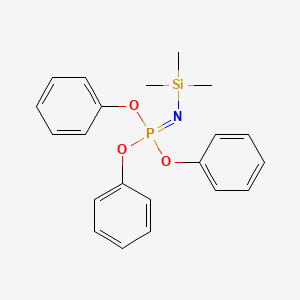
![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)
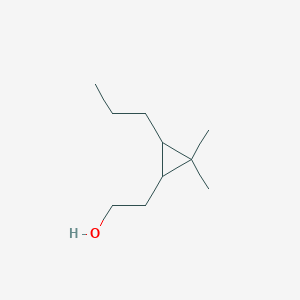
![Propan-2-yl 2-[(morpholin-4-yl)amino]ethane-1-sulfonate](/img/structure/B14515106.png)
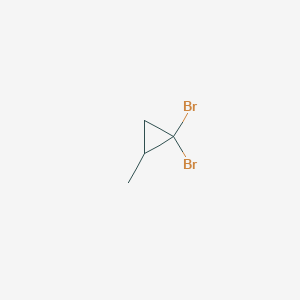
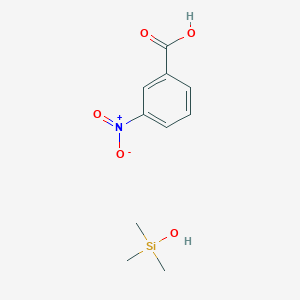
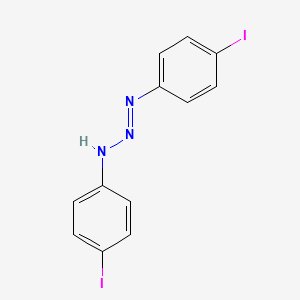
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
